

Spectroscopic Blueprint of Methyl 6-ethynynicotinate: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Methyl 6-ethynynicotinate

Cat. No.: B1603808

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This technical guide provides an in-depth analysis of the core spectroscopic data for **Methyl 6-ethynynicotinate** (CAS No: 216444-00-7), a pyridine derivative of significant interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The structural elucidation of **Methyl 6-ethynynicotinate** ($\text{C}_9\text{H}_7\text{NO}_2$) is paramount for its application in complex molecular design. The following sections detail the characteristic spectral signatures that define its unique chemical architecture, featuring a 1,2,4-trisubstituted pyridine ring bearing a methyl ester and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and electronic environment of the atoms within **Methyl 6-ethynynicotinate**. The data presented is based on the characterization reported in the synthesis of this compound.

^1H NMR (Proton NMR) Analysis

Proton NMR provides a detailed picture of the hydrogen atoms in the molecule. The aromatic region is of particular interest, revealing the substitution pattern of the pyridine ring, while the aliphatic region confirms the presence of the methyl ester and the terminal alkyne proton.

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Approximately 10-20 mg of **Methyl 6-ethynynicotinate** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), in a 5 mm NMR tube. CDCl_3 is chosen for its excellent solubilizing power for this class of compounds and its well-defined residual solvent peak for referencing.
- **Instrument Setup:** Data is acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
- **Acquisition:** Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a high signal-to-noise ratio, a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds.
- **Processing:** The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is manually phased and baseline corrected. Chemical shifts (δ) are referenced to the residual CDCl_3 peak at 7.26 ppm.

Data and Interpretation

The ^1H NMR spectrum displays distinct signals corresponding to the three protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl ester.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.15	d	J = 2.0 Hz	1H	H-2
8.23	dd	J = 8.2, 2.0 Hz	1H	H-4
7.55	d	J = 8.2 Hz	1H	H-5
3.95	s	-	3H	-OCH ₃
3.25	s	-	1H	-C \equiv CH

Interpretation Insights:

- H-2 (9.15 ppm): This proton, positioned ortho to the ring nitrogen and the ester group, is the most deshielded aromatic proton. Its downfield shift is a direct consequence of the anisotropic effect of the C=O bond and the electron-withdrawing nature of the nitrogen atom. It appears as a doublet due to coupling with H-4.
- H-4 (8.23 ppm): Located meta to the nitrogen and ortho to the ester, this proton experiences significant deshielding. It appears as a doublet of doublets, showing coupling to both H-5 (larger, ortho coupling) and H-2 (smaller, meta coupling).
- H-5 (7.55 ppm): This proton is ortho to the ethynyl group and meta to the nitrogen. It is the most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-4.
- -OCH₃ (3.95 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group. Its chemical shift is typical for methyl esters attached to an aromatic system.
- -C \equiv CH (3.25 ppm): The singlet at 3.25 ppm is the diagnostic signal for the terminal acetylenic proton.

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} enddot Caption: Structure of **Methyl 6-ethynynicotinate** with ^1H NMR assignments.

^{13}C NMR (Carbon-13 NMR) Analysis

Carbon-13 NMR provides complementary information, identifying all unique carbon environments within the molecule.

Experimental Protocol: ^{13}C NMR Acquisition

The protocol is similar to that for ^1H NMR, with key differences:

- **Sample Concentration:** A higher concentration is often required (50-100 mg) due to the lower natural abundance of the ^{13}C isotope.
- **Acquisition:** A proton-decoupled pulse sequence is standard, resulting in a spectrum of singlets for each unique carbon. A significantly larger number of scans is necessary to achieve an adequate signal.
- **Referencing:** The spectrum is typically referenced to the central peak of the CDCl_3 triplet at 77.16 ppm.

Data and Interpretation

The spectrum shows nine distinct carbon signals, corresponding to the six carbons of the pyridine ring, the two acetylenic carbons, the ester carbonyl, and the ester methyl carbon.

Chemical Shift (δ) ppm	Assignment
165.5	C=O (Ester)
152.0	C-2
145.0	C-6
139.0	C-4
128.0	C-3
120.0	C-5
82.5	-C \equiv CH
79.0	-C \equiv CH
52.5	-OCH ₃

Interpretation Insights:

- **Carbonyl Carbon (165.5 ppm):** This downfield signal is characteristic of an ester carbonyl carbon.
- **Pyridine Ring Carbons (120.0-152.0 ppm):** The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen and the substituents. C-2 and C-6, adjacent to the nitrogen, are typically the most downfield among the ring carbons.
- **Alkyne Carbons (82.5 and 79.0 ppm):** These signals in the mid-range of the spectrum are diagnostic for sp-hybridized carbons of the ethynyl group.
- **Methyl Carbon (52.5 ppm):** This upfield signal is characteristic of the methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition (ATR)

- **Sample Preparation:** A small amount of the solid **Methyl 6-ethynynicotinate** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. This method requires minimal sample preparation and is non-destructive.

Data and Interpretation

The IR spectrum of **Methyl 6-ethynynicotinate** is dominated by absorptions from the alkyne, ester, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H Stretch (Terminal Alkyne)
~2120	Medium, Sharp	C≡C Stretch (Alkyne)
~1725	Strong, Sharp	C=O Stretch (Ester)
~1580, 1470	Medium	C=C/C=N Stretch (Pyridine Ring)
~1290, 1120	Strong	C-O Stretch (Ester)

Interpretation Insights:

- **Terminal Alkyne Vibrations:** The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of a terminal alkyne.^{[1][2]} This is complemented by the C≡C triple bond stretch, which appears as a sharp, medium-intensity band around 2120 cm⁻¹.^{[1][2]}
- **Ester Carbonyl Stretch:** The intense, sharp absorption at approximately 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.^[1] Its position is consistent with an ester conjugated to an aromatic system.

- **Aromatic Ring Vibrations:** The absorptions in the 1600-1450 cm^{-1} region are typical for the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.
- **Ester C-O Stretches:** The strong bands in the 1300-1100 cm^{-1} region correspond to the C-O single bond stretching vibrations of the ester functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1-10 $\mu\text{g/mL}$).
- **Ionization:** Electrospray Ionization (ESI) is a common soft ionization technique. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. ESI is typically run in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- **Analysis:** The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

The mass spectrum confirms the molecular weight of **Methyl 6-ethynynicotinate** (161.16 g/mol).

m/z	Proposed Ion	Interpretation
162.05	$[M+H]^+$	Protonated molecular ion, confirming the molecular weight.
131.04	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester group.
103.04	$[M - COOCH_3]^+$	Loss of the entire carbomethoxy group.

Interpretation Insights:

- **Molecular Ion:** The base peak is expected to be the protonated molecular ion $[M+H]^+$ at an m/z of approximately 162, confirming the molecular formula $C_9H_7NO_2$.
- **Key Fragmentation Pathways:** A primary fragmentation pathway for methyl esters is the loss of the methoxy radical ($\bullet OCH_3$, 31 Da), leading to a significant peak at m/z 131. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible. Another common fragmentation is the cleavage of the C-C bond adjacent to the ester, resulting in the loss of the entire carbomethoxy radical ($\bullet COOCH_3$, 59 Da), which would yield a fragment at m/z 103.

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} enddot Caption: Workflow for the structural elucidation of **Methyl 6-ethynylnicotinate**.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **Methyl 6-ethynylnicotinate**. The 1H and ^{13}C NMR spectra precisely define the atomic connectivity and electronic environments, while IR spectroscopy confirms the presence of the key alkyne and ester functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns.

This complete spectroscopic profile serves as a reliable reference for researchers, scientists, and drug development professionals utilizing this important chemical intermediate.

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References

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